molecular formula C9H7N3O B8541058 (2-Pyridyl)(1H-pyrazol-4-yl) ketone

(2-Pyridyl)(1H-pyrazol-4-yl) ketone

Cat. No.: B8541058
M. Wt: 173.17 g/mol
InChI Key: ACUWUMCIXUQZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Pyridyl)(1H-pyrazol-4-yl) ketone is a versatile heterocyclic building block designed for research applications in medicinal chemistry and materials science. Its molecular structure, which incorporates both pyridyl and pyrazolyl pharmacophores, makes it a valuable scaffold for constructing complex molecules. This compound is primarily used in the synthesis of functional pyrazolylpyridine ligands . These ligands are highly sought after in coordination chemistry due to their structural similarity to 2,2'-bipyridine, but with enhanced tunability . Researchers utilize these ligands to create metal complexes with specific photophysical and catalytic properties, which are applicable in developing OLEDs and chemosensors . In drug discovery, the pyrazolylpyridine core is a recognized pharmacophore. For instance, a closely related compound, 4-(3-Pyridin-2-Yl-1h-Pyrazol-4-Yl)Quinoline, has been identified as an inhibitor of the TGF-beta receptor type-1 (TGFBR1) , highlighting the potential of this chemical class in developing therapeutics. The ketone functional group provides a reactive handle for further synthetic modification, allowing for the rapid generation of diverse compound libraries for biological screening . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1H-pyrazol-4-yl(pyridin-2-yl)methanone

InChI

InChI=1S/C9H7N3O/c13-9(7-5-11-12-6-7)8-3-1-2-4-10-8/h1-6H,(H,11,12)

InChI Key

ACUWUMCIXUQZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies for 2 Pyridyl 1h Pyrazol 4 Yl Ketone and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

The formation of the ketone bridge between the pyridine (B92270) and pyrazole (B372694) rings is a critical step in the synthesis of the target molecule. Various modern organic chemistry techniques are employed to achieve this, primarily through cross-coupling reactions and the use of organometallic reagents.

Cross-Coupling Reactions for Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing pyridyl pyrazolyl ketones, these reactions can be adapted to couple a pyrazole derivative with a pyridine-containing acyl donor, or vice versa. For instance, a Suzuki-Miyaura coupling can be employed, where a pyrazole boronic acid or ester reacts with a 2-pyridyl acyl halide or a related activated carbonyl species in the presence of a palladium catalyst and a base. rsc.org A key advantage of this method is the ability to pre-functionalize both the pyrazole and pyridine rings before the key coupling step, allowing for the synthesis of a diverse range of derivatives. rsc.org The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions.

Another relevant cross-coupling strategy involves the use of N-tosylhydrazones derived from ketones or aldehydes. researchgate.net These can be used as carbene precursors in transition-metal-catalyzed reactions to form new C-C bonds. researchgate.net While not a direct ketone synthesis, this methodology can be a versatile route to precursors that can be subsequently oxidized to the desired ketone.

Alkylation and Acylation Routes Utilizing Organometallic Reagents

The direct acylation of pyrazole derivatives with a 2-pyridyl acylating agent is a straightforward approach to forming the desired ketone linkage. Friedel-Crafts acylation, a classic method, can be applied where an N-substituted pyrazole reacts with a 2-pyridyl acyl halide in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org The regioselectivity of this reaction is crucial, with substitution generally occurring at the 4-position of the pyrazole ring. rsc.org

Organometallic reagents also play a vital role in these synthetic strategies. For example, an organolithium or Grignard reagent derived from a protected pyrazole can react with a 2-pyridyl ester or acyl chloride to form the ketone. Conversely, a 2-pyridyl organometallic species can be added to a pyrazole-4-carboxaldehyde followed by oxidation of the resulting secondary alcohol to the ketone. The use of organometallic reagents offers a high degree of control and can be adapted for a wide range of substrates. chemscene.com

Table 1: Comparison of Carbon-Carbon Bond Formation Strategies

Method Advantages Disadvantages Key Reagents
Suzuki-Miyaura Coupling High functional group tolerance, mild reaction conditions. rsc.org Requires pre-synthesis of boronic acids/esters. Palladium catalyst, base, pyrazole boronic acid, 2-pyridyl acyl halide. rsc.org
N-Tosylhydrazone Coupling Versatile carbene chemistry. researchgate.net Indirect route, may require additional steps. N-tosylhydrazone, transition metal catalyst. researchgate.net
Friedel-Crafts Acylation Direct C-C bond formation. rsc.org Can require harsh conditions, potential for side reactions. rsc.org Lewis acid (e.g., AlCl₃), 2-pyridyl acyl halide. rsc.org
Organometallic Reagents High reactivity and control. chemscene.com Sensitive to moisture and air, requires inert atmosphere. Organolithium or Grignard reagents, 2-pyridyl electrophile. chemscene.com

Construction of the Pyrazole Moiety

The formation of the pyrazole ring itself is a fundamental aspect of synthesizing (2-Pyridyl)(1H-pyrazol-4-yl) ketone. Several well-established methods are available, often starting from acyclic precursors.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most common and classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgresearchgate.netyoutube.com To synthesize a 4-acyl pyrazole, a precursor such as a 1,3,5-triketone or a related β-keto-enal could be reacted with hydrazine. The regioselectivity of this reaction is a key consideration, especially with unsymmetrical dicarbonyls. researchgate.netresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Multicomponent reactions (MCRs) have also emerged as efficient strategies for pyrazole synthesis, often involving the in-situ generation of the 1,3-dielectrophile before cyclocondensation with hydrazine. beilstein-journals.org

Approaches Involving Acetylenic and Ethylenic Ketone Precursors

The reaction of α,β-acetylenic ketones with hydrazines provides a highly regioselective route to pyrazoles. researchgate.netresearchgate.netdergipark.org.tr In this approach, an acetylenic ketone bearing a 2-pyridyl group would react with hydrazine to yield the desired this compound. This method is advantageous due to the high yields and excellent control over the isomer that is formed. researchgate.net

Similarly, α,β-ethylenic ketones can be used as precursors. mdpi.comnih.gov The reaction with hydrazine initially forms a pyrazoline, which is then oxidized to the aromatic pyrazole. mdpi.comnih.gov The choice of oxidant is crucial for the success of this two-step process.

Oxidative Cyclization Methodologies

Modern synthetic methods include oxidative cyclization approaches. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a range of pyrazole derivatives. organic-chemistry.org Another innovative method involves a ruthenium(II)-catalyzed oxidative C-N coupling, which allows for the intramolecular synthesis of various substituted pyrazoles in the presence of oxygen as the oxidant. organic-chemistry.org These methods offer milder reaction conditions and high functional group tolerance. Furthermore, metal-mediated inner-sphere N-N coupling, such as the oxidation-induced coupling of diazatitanacycles, represents a novel, though less common, route to pyrazole formation. nih.gov

Table 2: Summary of Pyrazole Ring Construction Methods

Method Starting Materials Key Features
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds, Hydrazine. beilstein-journals.orgresearchgate.netyoutube.com Classical and widely used, regioselectivity can be an issue. researchgate.netresearchgate.net
Acetylenic Ketone Cyclization α,β-Acetylenic ketones, Hydrazine. researchgate.netresearchgate.netdergipark.org.tr Highly regioselective, excellent yields. researchgate.net
Ethylenic Ketone Cyclization α,β-Ethylenic ketones, Hydrazine. mdpi.comnih.gov Two-step process involving oxidation of a pyrazoline intermediate. mdpi.comnih.gov
Oxidative Cyclization Unsaturated hydrazones. organic-chemistry.org Milder conditions, use of an external oxidant. organic-chemistry.org

Functionalization of the Pyridine Ring

Regioselective Introduction of Substituents onto the Pyridine Nucleus

The regioselective functionalization of the pyridine ring is crucial for tuning the electronic and steric properties of the resulting ligands. Various methods have been developed for the selective introduction of substituents at specific positions of the pyridine nucleus.

One strategy involves the use of a temporary electron-withdrawing group to block the para-position, thereby increasing the acidity of other positions and allowing for selective functionalization. dntb.gov.ua Another approach is the directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond. For example, a nickel catalyst can override conventional site selectivity in pyridine C-H alkenylation. dntb.gov.ua

The generation of pyridyne intermediates, such as 3,4-pyridynes, from 3-chloropyridines allows for the regioselective difunctionalization of the pyridine ring. researchgate.net The subsequent addition of nucleophiles and quenching with electrophiles leads to 2,3,4-trisubstituted pyridines. researchgate.net

Method Key Feature Example Application
Temporary blocking groupEnhances acidity at specific positionsBase-catalyzed deuteration dntb.gov.ua
Directed C-H functionalizationOverrides conventional site selectivityNi-catalyzed C-H alkenylation dntb.gov.ua
Pyridyne intermediatesRegioselective difunctionalizationSynthesis of 2,3,4-trisubstituted pyridines researchgate.net

Derivatization at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a key site for further derivatization, leading to a variety of new structures with potentially altered coordination properties.

Nucleophilic Addition Reactions to the Carbonyl Center in Coordinated Ligands

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com When the pyridyl-pyrazole ketone is coordinated to a metal center, the electrophilicity of the carbonyl carbon can be further enhanced. Nucleophilic addition to the carbonyl group can lead to the formation of new C-Nu bonds, where Nu is the nucleophile. masterorganicchemistry.comlibretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. libretexts.orgmasterorganicchemistry.com

For instance, the reaction of palladium(II) complexes of di(2-pyridyl) ketone with ethanol (B145695) results in the in situ nucleophilic addition of ethanol to the carbonyl group, forming hemiacetal derivatives. nih.govresearchgate.net

Formation of Gem-Diol and Hemiacetal Derivatives

The carbonyl group of pyridyl ketones can undergo hydration to form gem-diol derivatives. conicet.gov.arresearchgate.netwikipedia.org This equilibrium is influenced by the electronic properties of the pyridine ring. researchgate.net Electron-withdrawing groups on the pyridine ring favor the formation of the gem-diol. researchgate.netwikipedia.org The addition of trifluoroacetic acid can also enhance the hydration of the carbonyl group. conicet.gov.arresearchgate.net

In the solid state, both the gem-diol and ketone forms can be observed. For example, in the trifluoroacetate (B77799) salt of di(2-pyridyl) ketone, the gem-diol form is predominant. conicet.gov.ar Hemiacetal structures can be isolated from reactions with alcohols. nih.govresearchgate.netconicet.gov.ar The coordination to metal ions can also stabilize the gem-diol or hemiacetal forms. researchgate.netresearchgate.net

Derivative Formation Reaction Influencing Factors Characterization
Gem-diolHydration of the ketoneElectron-withdrawing groups, acid addition, metal coordination researchgate.netwikipedia.orgresearchgate.netSolid-state NMR, X-ray diffraction conicet.gov.arresearchgate.net
HemiacetalNucleophilic addition of an alcoholMetal coordination nih.govresearchgate.netX-ray crystallography nih.gov

Synthesis of Advanced Ligand Architectures Incorporating the Pyridyl-Pyrazole Ketone Motif

The this compound motif serves as a versatile platform for the construction of more complex ligand architectures. These advanced ligands are of interest for their potential applications in areas such as catalysis and materials science.

One approach to building larger structures is through cycloaddition reactions. For example, [4+2] cycloaddition reactions of tetrazines bearing pyrazolyl substituents with alkenes or alkynes can lead to the formation of pyridazine-containing ligands. researchgate.net The reactivity in these Diels-Alder reactions with inverse electron demand can be tuned by substituents on the pyrazole rings. researchgate.net

Furthermore, the functional groups on the pyridine and pyrazole rings, as well as the ketone moiety, can be used as handles for further synthetic transformations. This allows for the modular synthesis of a wide variety of ligand structures tailored for specific applications. For example, the pyrazolone (B3327878) structural motif, which can be derived from pyrazole precursors, is a key element in many medicinal compounds. nih.gov

Coordination Chemistry of 2 Pyridyl 1h Pyrazol 4 Yl Ketone As a Ligand

Coordination with Transition Metal Ions3.2.1. Complexes with 3d-Metal Ions (e.g., Ni(II), Fe(II), Cu(II), Co(II), Zn(II), Cd(II)) 3.2.2. Complexes with 4f- and 5f-Metal Ions (Lanthanides and Actinides)

It is hoped that future research will shed light on the coordination chemistry of this intriguing molecule, allowing for a comprehensive understanding of its properties and potential applications.

Investigations with p-Block Metal Ions

While the coordination chemistry of (2-Pyridyl)(1H-pyrazol-4-yl) ketone and its derivatives has been extensively explored with d- and f-block metals, its interactions with p-block metal ions are a comparatively less investigated area. researchgate.net Nevertheless, research in this domain has begun to reveal interesting structural and reactive properties.

Studies involving p-block elements like tin(II) have shown the formation of discrete molecular structures. For instance, the reaction of heteroscorpionate ligands such as bis(pyrazol-1-yl)acetic acid and bis(3,5-dimethylpyrazol-1-yl)acetic acid with tin(II) acetate (B1210297) or acetylacetonate (B107027) yields corresponding Sn(II) complexes. rsc.org X-ray crystallography of one such complex, [Sn(bpza)₂], revealed a dinuclear molecular structure, [Sn₂(bpza)₄], where the ligands exhibit both chelating and bridging coordination modes. rsc.org In this structure, each tin(II) center is coordinated by a κ³-N,N,O-coordinating bis(pyrazol-1-yl)acetato ligand, and two additional ligands bridge the two tin centers. rsc.org The molecular structure of a related complex, [Sn(bdmpza)₂], demonstrates a homoleptic bis-ligand arrangement where the ligands are displaced by the lone pair of electrons on the tin atom, a feature corroborated by DFT calculations. rsc.org

Furthermore, attempts to oxidize the Sn(II) complex [Sn(bdmpza)₂] to a homoleptic Sn(IV) complex resulted in the formation of [Sn(bdmpza)F₃], indicating a change in the coordination environment and oxidation state of the metal center. rsc.org The coordination chemistry of gallium with similar ligands has also been explored, leading to the synthesis and characterization of homoleptic bis-ligand gallium complexes such as [Ga(bdmpza)₂][ClO₄] and [Ga(bpza)₂][GaCl₄]. rsc.org

These preliminary investigations highlight the potential for this compound and related ligands to form structurally diverse complexes with p-block metals, opening avenues for further exploration into their synthesis, structure, and potential applications.

Structural Diversity of Metal-Ligand Frameworks

The versatility of this compound as a ligand is evident in the diverse array of metal-ligand frameworks it can form, ranging from simple discrete molecules to complex extended structures.

Formation of Discrete Mononuclear and Dinuclear Complexes

The fundamental building blocks of the coordination chemistry of this compound and its analogues are often discrete mononuclear and dinuclear complexes. In its neutral form, the ligand possesses three potential donor sites: the two nitrogen atoms of the pyridyl and pyrazolyl rings, and the carbonyl oxygen atom. This allows for various coordination modes, including monodentate (κN), chelating (κ²N,N' or κ²N,O), and bridging and chelating (µ₂-κ²N,O:κ²O,N'). researchgate.net

For example, with mercury(II), a p-block metal, ligands of this class have been shown to form both discrete monomeric and chloride-bridged dimeric complexes. researchgate.net In one instance, a dichloro-bridged dimeric mercury(II) complex was formed, with each mercury atom adopting a slightly distorted square-pyramidal coordination geometry. researchgate.net A separate monomeric complex exhibited an almost ideal square-pyramidal geometry around the mercury(II) ion. researchgate.net

The formation of these discrete complexes is often a stepping stone to more complex structures and is highly dependent on the metal ion, counter-anions, and reaction conditions.

Assembly of Coordination Polymers and Metal-Organic Frameworks

The ability of the this compound ligand system to bridge multiple metal centers is key to the formation of one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.com These materials are of significant interest due to their potential applications in areas such as gas storage, separation, and catalysis. nih.govmdpi.com

The pyrazolate moiety, in particular, is a known component in the construction of MOFs. nih.gov For instance, pyrazolate-based MOFs have been developed for the selective capture of formaldehyde. nih.gov The use of auxiliary ligands, such as polydentate carboxylates, in conjunction with pyridyl-containing ligands can lead to the formation of robust and porous frameworks. mdpi.com

The structural dimensionality of the resulting framework can be tuned by the choice of metal ion and the specific functionalities on the ligand. For example, reactions of a cyclobutane-based pyridyl ligand with Cu(II) and Zn(II) ions have yielded one- and two-dimensional MOFs, respectively, with uncoordinated pyridyl groups decorating the walls of the extended structures. researchgate.net Similarly, homoleptic one-dimensional coordination polymers have been synthesized using 2-(1,2,4-1H-triazol-3-yl)pyridine with a range of 3d-transition metals. rsc.org

Reactivity of Coordinated this compound Ligands

A fascinating aspect of the coordination chemistry of this compound is the reactivity of the ligand itself once it is bound to a metal ion. The metal center can activate the ligand, making it susceptible to transformations that are not readily achievable with the free ligand.

Metal-Ion Induced Nucleophilic Attack on the Coordinated Carbonyl Group

Coordination of the carbonyl oxygen and/or the pyridyl nitrogen atoms to a metal ion enhances the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack by a variety of species. researchgate.net A well-documented example is the addition of water or alcohols to the carbonyl group, leading to the formation of gem-diol or hemiacetal derivatives, respectively. researchgate.net

Deprotonation of these coordinated gem-diols or hemiacetals can generate anionic ligands, such as (py)₂C(OH)(O)⁻, (py)₂C(O)₂²⁻, or (py)₂C(OR)(O)⁻, which are effective at bridging multiple metal ions and facilitating the formation of high-nuclearity metal clusters. researchgate.net Beyond water and alcohols, other nucleophiles like the anions of acetonitrile, acetone, pyrazolates, and bisulfate have also been shown to attack the carbonyl carbon in the presence of a metal ion. researchgate.net This reactivity allows for the in situ generation of a new family of "second-generation" ligands. researchgate.net

In Situ Ligand Transformations within Coordination Spheres

The metal-ion induced reactivity can extend beyond simple nucleophilic addition to encompass more complex in situ ligand transformations. researchgate.net These reactions can lead to the formation of unusual ligands that are often inaccessible through conventional synthetic routes. researchgate.net

One example of such a transformation involves a proton-coupled electron transfer (PCET) process. In a system involving an iron(II) complex with a hydroxy-pyrazolyl moiety, a PCET reaction between the hydroxyl group and the iron(II) ion was observed. nih.gov This process led to the formation of novel one-dimensional coordination polymers of iron(III). nih.gov Under different conditions, a hydrogen atom transfer to a tetrafluoroborate (B81430) anion resulted in the transformation of the hydroxyl groups into OBF₃ moieties within the coordination polymer. nih.gov

These in situ transformations highlight the active role that the metal ion can play in modifying the ligand structure, leading to the discovery of new coordination compounds with potentially unique properties.

Catalytic Applications of 2 Pyridyl 1h Pyrazol 4 Yl Ketone Metal Complexes

Other Catalytic Transformations

Disproportionation Reactions

There is currently no available scientific literature detailing the use of (2-Pyridyl)(1H-pyrazol-4-yl) ketone metal complexes as catalysts for disproportionation reactions.

Cycloaddition Reactions

No research articles or data could be located that describe the application of metal complexes of this compound in facilitating cycloaddition reactions.

Mechanistic Investigations of Catalytic Cycles

Consistent with the absence of reported catalytic applications for this specific ligand system in the aforementioned reactions, there are no mechanistic investigations or proposed catalytic cycles involving this compound metal complexes in the scientific literature.

Theoretical and Computational Studies of 2 Pyridyl 1h Pyrazol 4 Yl Ketone and Its Complexes

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to the behavior of (2-Pyridyl)(1H-pyrazol-4-yl) ketone and its coordination compounds. Computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) Calculations for Ligands and Metal Complexes

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G** or 6-311++G(d,p)), can be employed to optimize the molecular geometry and determine the ground state electronic configuration. nih.govresearchgate.net

These calculations reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. For instance, the planarity of the pyridyl and pyrazolyl rings and the orientation of the ketone linker are crucial for its coordination behavior. In its metal complexes, DFT can elucidate the coordination geometry around the metal center, the nature of the metal-ligand bonds, and the effect of coordination on the ligand's electronic structure. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.gov

For this compound, the HOMO is typically localized on the electron-rich pyrazole (B372694) and pyridine (B92270) rings, while the LUMO is often centered on the ketone carbonyl group and the π-deficient regions of the aromatic rings. This distribution indicates that the molecule can act as both a π-donor and a π-acceptor. In metal complexes, the character of the frontier orbitals is a combination of metal and ligand orbitals, and their analysis provides insight into the nature of metal-ligand bonding and the electronic transitions that give rise to their spectroscopic properties.

A hypothetical representation of the HOMO and LUMO for the keto form of a similar pyrazole derivative illustrates the typical localization of these orbitals. uomphysics.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
ΔE (HOMO-LUMO Gap)4.7

Note: These are representative values and would need to be calculated specifically for this compound using appropriate computational methods.

Conformational Analysis and Energetic Stability Predictions

The flexibility of the bond linking the pyridyl and pyrazolyl rings to the ketone group allows for different spatial arrangements, or conformations. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This is crucial as the conformation of the ligand can significantly influence its ability to coordinate with metal ions.

Studies on related systems, such as pyridine interacting with small ketones, reveal the importance of weak interactions, like n→π* interactions between the pyridine nitrogen lone pair and the carbonyl carbon, in stabilizing certain conformations. researchgate.net For this compound, computational analysis would likely reveal a preferred co-planar arrangement of the heterocyclic rings to maximize π-conjugation, although steric hindrance could lead to twisted conformers. The relative energies of these conformers can be calculated to predict their populations at a given temperature.

Spectroscopic Property Simulations (e.g., UV-Vis, NMR)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. youtube.com For this compound and its complexes, these simulations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the ligand or metal-to-ligand charge transfer (MLCT) transitions in the complexes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. youtube.com By comparing the calculated and experimental NMR spectra, the accuracy of the computed structure can be validated. These simulations are particularly useful for assigning complex spectra and for understanding how the electronic environment of each nucleus changes upon coordination to a metal ion.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the step-by-step process of chemical reactions, including the formation of this compound and its subsequent reactions to form metal complexes. By mapping the reaction pathway and calculating the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed.

For instance, the synthesis of the pyrazole ring itself can be modeled to understand the cyclization and condensation steps involved. In the context of complex formation, computational studies can model the coordination process, revealing the preferred binding sites of the ligand and the thermodynamics and kinetics of the reaction.

Charge Transfer and Electrostatic Potential (MEP) Analysis

The distribution of charge within a molecule is fundamental to its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine and pyrazole rings and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack or coordination to metal ions. Positive potential (blue regions) would be expected around the hydrogen atoms. This analysis is crucial for predicting how the molecule will interact with other species and for understanding the nature of the non-covalent interactions that govern its crystal packing and solution behavior.

Analysis of charge transfer within the molecule and upon complexation, often using Natural Bond Orbital (NBO) analysis, can quantify the extent of electron delocalization and the nature of the donor-acceptor interactions within the molecule and between the ligand and a metal center. nih.gov

Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Analysis of Ligand and Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions of (2-Pyridyl)(1H-pyrazol-4-yl) ketone and its metallic complexes.

Determination of Molecular and Crystal Structures

The crystal structures of this compound and its complexes reveal a rich and varied structural chemistry. For instance, the reaction of cadmium nitrate (B79036) tetrahydrate with a related pyridyl-containing ligand, N,N'-bis(pyridin-3-ylmethyl)oxalamide, results in the formation of a coordination polymer, [Cd(L)2(H2O)22·4H2O]∞. researchgate.net In this structure, the cadmium(II) ions are bridged by the ligand to form a ribbon-like motif. researchgate.net Similarly, studies on complexes with related di-pyridyl pyrazole (B372694) ligands demonstrate the formation of diverse architectures, including double-stranded chains and sheet-like structures, depending on the solvent and metal salt used. rsc.org For example, the reaction of zinc(II) acetate (B1210297) with 3,5-di(4-pyridyl)-1H-pyrazole in different solvents yields products with distinct structural arrangements. rsc.org

The crystal structure of related compounds like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, a potential tridentate ligand, has also been determined. nih.govnih.gov This compound crystallizes in the triclinic space group, and its molecular structure reveals a dihedral angle of 67.9 (1)° between the two pyrazolyl rings. nih.govnih.gov Another example, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, crystallizes in the monoclinic system, with the pyrazolyl groups being nearly perpendicular to the central pyridine (B92270) ring. core.ac.uk

Crystal Data for Selected Pyridyl-Pyrazole Compounds
CompoundFormulaCrystal SystemSpace GroupReference
2-[bis(1H-pyrazol-1-yl)methyl]pyridineC12H11N5TriclinicP-1 nih.govnih.gov
2,6-bis[(1H-pyrazol-1-yl)methyl]pyridineC13H13N5MonoclinicP21/n core.ac.uk
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-oneC6H6ClNOOrthorhombicP212121 uni-regensburg.de

Analysis of Coordination Geometries and Bond Parameters

The coordination geometry around the metal center in complexes of pyridyl-pyrazole type ligands is a key aspect of their structural chemistry. In the cadmium complex with N,N'-bis(pyridin-3-ylmethyl)oxalamide, the Cd(II) ion exhibits a pseudo-octahedral coordination geometry, with four nitrogen atoms from the ligands in the equatorial plane and two water molecules in the axial positions. researchgate.net The Cd-N bond lengths are typical for such coordination environments. researchgate.net

In complexes of di-2-pyridyl ketone oxime with cadmium(II) halides, the Cd(II) centers also adopt a distorted octahedral geometry. nih.gov The coordination sphere consists of halogen atoms and nitrogen atoms from the pyridyl and oxime groups. nih.gov The bond lengths, such as Cd-N(pyridyl) and Cd-N(oxime), are consistent with those observed in other 6-coordinate cadmium(II) complexes. nih.gov The versatility of these ligands allows for various coordination modes, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. uef.fi For example, iron(II) complexes with truncated 2-pyridylpyrrolide ligands have been shown to exhibit rare cis-divacant octahedral geometries. chemrxiv.org

Selected Bond Lengths (Å) and Angles (°) for a Cadmium Coordination Polymer
Bond/AngleValueReference
Cd-N42.3366(10) researchgate.net
Trans angles in [CdCl2(dpkoxH)∙2H2O]n159.9(2) - 171.7(2) nih.gov
Trans angles in {[CdBr2(dpkoxH)]}n155.2(1) - 171.0(1) nih.gov
Trans angles in {[CdI2(dpkoxH)]}n155.6(2) - 169.5(2) nih.gov

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

Similarly, in complexes of 3,5-di(4-pyridyl)-1H-pyrazole with zinc(II), hydrogen bonds are instrumental in linking discrete complex molecules into double-stranded chains. rsc.org The competition between coordination bonds and hydrogen bonds dictates the final architecture of the resulting network. rsc.org In the case of 5-amino-3-(pyrid-2-yl)-1H-pyrazole complexes, the aminopyrazole moiety actively participates in hydrogen bonding with coordinated or non-coordinated anions and solvent molecules, leading to the formation of extended and often complex hydrogen-bond networks. rsc.org The crystal packing of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine is characterized by C-H···N hydrogen bonds that link the molecules into supramolecular tapes. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are complementary to X-ray diffraction and provide valuable information about the structure and bonding in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the structure of this compound and its derivatives in solution. The chemical shifts and coupling constants of the protons and carbons in the pyridine and pyrazole rings provide a detailed map of the molecule's electronic environment.

In the ¹H NMR spectrum of the related di-2-pyridyl ketone, distinct signals are observed for the protons of the pyridyl rings, with chemical shifts influenced by their position relative to the nitrogen atom and the carbonyl group. chemicalbook.com For pyrazole-containing compounds, the chemical shifts of the pyrazole protons are also characteristic. nih.gov For instance, in a series of pyrazolylvinyl ketones, the pyrazole proton signal appears as a singlet in the aromatic region of the ¹H NMR spectrum. rsc.org

Typical 13C NMR Chemical Shift Ranges for Relevant Functional Groups
Functional GroupChemical Shift Range (ppm)Reference
Ketone (C=O)>200 oregonstate.edu
Aromatic/Heteroaromatic C-H125-170 oregonstate.edu
Nitrile (C≡N)110-120 oregonstate.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The most characteristic vibration for this compound is the C=O stretching of the ketone group. This typically gives rise to a strong absorption band in the IR spectrum between 1685 and 1715 cm⁻¹. libretexts.orgyoutube.com The exact position of this band can be influenced by conjugation with the aromatic rings. libretexts.org

The IR spectrum of di-2-pyridyl ketone shows a strong carbonyl stretch, which is a key diagnostic feature. nist.gov In addition to the carbonyl stretch, the spectra of these compounds also exhibit characteristic bands corresponding to the C=N and C=C stretching vibrations of the pyridine and pyrazole rings, as well as C-H stretching and bending vibrations. researchgate.net Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings. rsc.org

Characteristic IR Absorption Frequencies for Ketones
Functional GroupVibrationFrequency (cm-1)Reference
Aliphatic KetoneC=O stretch~1715 libretexts.org
α,β-Unsaturated KetoneC=O stretch1685-1666 libretexts.org
AldehydeH-C=O stretch2830-2695 libretexts.org

Mass Spectrometry (MS)

In the mass spectrum of pyrazole-carboxamide derivatives, the molecular ion peak is typically observed. The fragmentation often involves the initial loss of the amide group or other substituents on the pyrazole and phenyl rings. For instance, in a series of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives, the molecular ion [M+] was identified for all compounds. scielo.br

For pyridyl ketones, fragmentation is influenced by the position of the nitrogen atom in the pyridine ring. A study on methyl pyridyl ketones indicated that 2-isomers exhibit distinct fragmentation pathways due to the interaction of the side chain with the ring nitrogen. This interaction can lead to the transfer of a substituent to the nitrogen atom followed by the elimination of carbon monoxide.

Based on these general observations, a proposed fragmentation pattern for this compound under electron ionization would likely involve the following key steps:

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the exact mass of the compound.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring or the pyrazole ring is a probable fragmentation pathway. This would result in the formation of the pyridinoyl cation or the pyrazol-4-ylcarbonyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ions is a common fragmentation pathway for ketones.

Pyridine and Pyrazole Ring Fragmentation: The resulting pyridine and pyrazole fragments would then undergo their characteristic ring fissions.

A hypothetical table of major fragments for this compound is presented below. The exact m/z values would depend on the specific isotopes present.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structure
[C9H7N3O]+•Molecular Ion
[C6H4NO]+Pyridinoyl cation
[C4H3N2O]+Pyrazol-4-ylcarbonyl cation
[C5H4N]+Pyridyl cation
[C3H3N2]+Pyrazolyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a compound provides information about its electronic transitions. For this compound, the spectrum is expected to be a composite of the absorptions arising from the pyridine and pyrazole chromophores, as well as the ketone group.

Studies on related pyridyl-pyrazole compounds have shown characteristic absorption bands. For example, the UV-Vis absorption spectrum of a pyrazole ligand, pypz R(16)py, in CH2Cl2 solution displays distinct absorption bands. researchgate.net Similarly, the complexation of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with metal ions results in absorption maxima around 280 nm, which are attributed to the pyrazole-pyridyl system and involve π→π* and n→π* transitions. researchgate.net Upon complexation, these absorption maxima experience a red shift. researchgate.net

The UV spectrum of 1H-pyrazole itself shows a maximum absorption at approximately 210 nm in the gas phase. nist.gov The introduction of a carbonyl group and a pyridine ring would be expected to introduce additional transitions and shift the absorption maxima to longer wavelengths (bathochromic shift). Specifically, the n→π* transition of the carbonyl group typically appears as a weak band at longer wavelengths, while the more intense π→π* transitions of the aromatic rings occur at shorter wavelengths.

Based on this, the UV-Vis spectrum of this compound in a solvent like methanol (B129727) would likely exhibit the following features:

An intense absorption band in the shorter wavelength UV region (around 200-280 nm) corresponding to the π→π* transitions of the conjugated pyridine and pyrazole rings.

A weaker absorption band at a longer wavelength (likely above 280 nm) attributable to the n→π* transition of the carbonyl group.

A hypothetical data table summarizing these expected absorptions is provided below.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Type of TransitionChromophore
~200-280π→πPyridine and Pyrazole rings
>280n→πCarbonyl group

Electrochemical Properties of Related Metal Complexes

The electrochemical behavior of metal complexes is a critical aspect of their characterization, providing insights into their redox properties and potential applications in areas such as catalysis and materials science. While specific studies on the electrochemical properties of metal complexes with this compound are limited, the behavior of complexes with structurally similar pyridyl-pyrazole ligands can provide valuable information.

Cyclic voltammetry is a commonly used technique to investigate the redox processes of these complexes. Studies on transition metal complexes with pyrazole derivatives have shown that these compounds can exhibit interesting electrochemical activity. researchgate.net For instance, platinum(II) complexes of pyrazole-based ligands have been studied, and their redox properties are influenced by the electronic nature of the heterocyclic rings. nih.gov The poorer π-acceptor nature of pyrazolyl rings compared to pyridyl rings leads to a destabilization of the lowest unoccupied molecular orbital (LUMO). nih.gov

Complexes of first-row transition metals such as copper, nickel, and manganese with pyridyl and pyrazole-containing ligands have been a subject of interest. For example, mononuclear copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphines have been synthesized and their photophysical properties investigated. mdpi.com The redox behavior of such complexes is often centered on the metal ion, for example, the Cu(I)/Cu(II) redox couple.

The electrochemical properties of a series of mononuclear first-row transition metal pyrithione (B72027) complexes have also been investigated as electrocatalysts for proton reduction. nih.gov The nickel(II) pyrithione complex, for instance, showed promising catalytic performance. nih.gov

Given these precedents, it can be anticipated that metal complexes of this compound would exhibit redox behavior dependent on the coordinated metal ion. A hypothetical table summarizing the expected redox couples for complexes with some common transition metals is presented below. The actual potentials would be highly dependent on the specific metal, its coordination environment, and the solvent system used.

Table 3: Expected Redox Couples for Metal Complexes of this compound

Metal IonExpected Redox Couple
CopperCu(II) / Cu(I)
NickelNi(II) / Ni(I) or Ni(III) / Ni(II)
IronFe(III) / Fe(II)
ManganeseMn(III) / Mn(II) or Mn(IV) / Mn(III)
CobaltCo(III) / Co(II)

The electrochemical properties of these complexes can be tuned by modifying the ligand structure or the coordination sphere of the metal, making them interesting candidates for the development of new catalysts and functional materials.

Advanced Applications and Future Research Directions

(2-Pyridyl)(1H-pyrazol-4-yl) Ketone as a Versatile Synthon in Organic Synthesis

This compound is a valuable synthon, or synthetic building block, for the construction of more complex heterocyclic compounds. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the pyrazole (B372694) N-H, and the carbonyl group—allows for a variety of chemical transformations.

The ketone functionality can be a precursor for the synthesis of various pyrazole derivatives. For instance, condensation reactions with hydrazines can yield pyrazolines, which are five-membered heterocyclic compounds with a range of biological activities. Furthermore, the carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized, or it can participate in Wittig-type reactions to form carbon-carbon double bonds, leading to extended π-systems with interesting photophysical properties.

The pyrazole and pyridine rings themselves offer avenues for further derivatization. The N-H of the pyrazole can be alkylated or arylated to introduce different substituents, which can modulate the electronic and steric properties of the molecule. The pyridine ring can undergo N-oxidation, which can alter its coordinating ability and reactivity in subsequent reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to attach various groups to the pyridine or pyrazole rings, provided they are appropriately halogenated first. This versatility allows for the generation of a library of compounds with tailored properties for various applications, including medicinal chemistry and materials science. For example, a series of 2-pyridyl-substituted pyrazoles and imidazoles have been synthesized and evaluated for their potential as kinase inhibitors. nih.gov

A scalable and environmentally friendly route to the free base of branaplam, a small molecule splicing modulator, has been developed, highlighting the utility of pyrazole-containing synthons in the synthesis of pharmaceutically relevant molecules. researchgate.net The synthesis of chromone-related pyrazole compounds has also been explored, demonstrating the utility of pyrazole-containing building blocks in creating hybrid heterocyclic systems. researchgate.net

The following table illustrates the potential synthetic transformations of this compound:

Starting MaterialReagent(s)Product TypePotential Application
This compoundHydrazine (B178648) derivativePyrazoline derivativeBiologically active compounds
This compoundNaBH4(2-Pyridyl)(1H-pyrazol-4-yl)methanolIntermediate for further functionalization
This compoundWittig reagentStyryl-pyrazole derivativeFluorescent materials
This compoundAlkyl halide, baseN-alkylated pyrazole derivativeModulation of electronic properties
Halogenated this compoundBoronic acid, Pd catalystArylated pyrazole derivativeFine-tuning of ligand properties

Design of Novel Functional Materials Based on this compound Complexes

The coordination of this compound to metal ions can lead to the formation of a diverse range of functional materials, including metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting photophysical and magnetic properties.

The bifunctional nature of the ligand allows it to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The specific architecture of these materials is influenced by the coordination geometry of the metal ion, the presence of counter-ions, and the reaction conditions. For instance, the use of 2-pyridyl oxime ligands in combination with other organic linkers has led to the synthesis of novel coordination polymers and MOFs. mdpi.com

Luminescent Materials: Complexes of this compound with d¹⁰ metal ions such as Zn(II) and Cd(II) are expected to exhibit interesting luminescent properties. nih.govresearchgate.netrsc.org The emission characteristics can be tuned by modifying the substituents on the pyridine or pyrazole rings, or by changing the metal center. These materials could find applications in sensing, bio-imaging, and as components in light-emitting diodes (OLEDs). For example, pyrene-functionalized nanojars based on pyrazolate ligands have been synthesized and their photophysical properties studied, demonstrating the potential for creating fluorescent supramolecular assemblies. nih.gov

Magnetic Materials: The incorporation of paramagnetic metal ions, such as Fe(II), Co(II), or Ni(II), into complexes with this compound could lead to materials with interesting magnetic properties, including spin-crossover (SCO) behavior. rsc.orgacs.orgresearchgate.netnih.govnih.gov SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches and data storage devices. The specific SCO properties would be dependent on the ligand field strength and the supramolecular interactions within the crystal lattice.

The following table summarizes the potential functional materials derived from this compound complexes:

Metal IonMaterial TypePotential Functional PropertyPotential Application
Zn(II), Cd(II)MOF, Coordination PolymerLuminescenceSensing, Bio-imaging, OLEDs
Fe(II), Co(II)Discrete Complex, Coordination PolymerSpin-CrossoverMolecular Switches, Data Storage
Cu(II)Supramolecular AssemblyCatalysis, Host-Guest ChemistrySelective Catalysis, Anion Recognition
Lanthanides (e.g., Eu(III), Tb(III))Coordination PolymerTunable LuminescenceLighting, Anti-counterfeiting

Strategies for Enhancing Catalytic Performance and Selectivity

Metal complexes of this compound and its derivatives have the potential to act as catalysts in a variety of organic transformations. The performance and selectivity of these catalysts can be fine-tuned through several strategies.

Ligand Modification: The electronic and steric properties of the ligand can be systematically varied to optimize catalytic activity. For instance, introducing electron-donating or electron-withdrawing groups on the pyridine or pyrazole rings can modulate the electron density at the metal center, thereby influencing its reactivity. The steric bulk of the substituents can also be adjusted to control the access of substrates to the catalytic site, which can enhance selectivity. For example, in the asymmetric transfer hydrogenation of ketones, ruthenium(II) complexes with chiral pyridyl-based 1H-pyrazolyl-oxazolinyl ligands have shown high efficiency and enantioselectivity. nih.gov

Metal Center Variation: The choice of the metal ion is crucial in determining the catalytic properties of the complex. Different metals will exhibit different coordination preferences, redox potentials, and Lewis acidity, all of which will impact their catalytic behavior. For example, palladium complexes are widely used in cross-coupling reactions, while rhodium complexes are often employed in hydrogenation reactions. A molybdenum-sulfur complex has been shown to be effective in the catalytic hydrogenation of olefins. nih.gov

Supramolecular Approaches: The formation of supramolecular assemblies, such as dimers or oligomers, through non-covalent interactions can also influence catalytic performance. These assemblies can create a specific microenvironment around the active site, which can enhance selectivity and activity. For example, the use of chiral supramolecular ligands has been shown to improve enantioselectivity in rhodium-catalyzed asymmetric hydrogenation.

The following table outlines strategies for enhancing the catalytic performance of complexes based on this compound:

StrategyParameter to be ModifiedEffect on CatalysisExample Reaction
Ligand ModificationElectronic properties (electron-donating/withdrawing groups)Modulates metal center reactivityCross-coupling reactions
Ligand ModificationSteric properties (bulky substituents)Enhances selectivityAsymmetric catalysis
Metal Center VariationChoice of metal (e.g., Pd, Rh, Ru, Mo)Determines reaction scope and mechanismHydrogenation, C-C bond formation
Supramolecular AssemblyFormation of dimers or oligomersCreates a specific reaction pocketEnantioselective catalysis

Exploration of New Coordination Architectures and Reactivities

The coordination chemistry of this compound is a rich area for future exploration. The ligand can adopt various coordination modes, including monodentate, bidentate, and bridging, leading to a wide range of coordination architectures.

Diverse Coordination Modes: The pyridine nitrogen and one of the pyrazole nitrogens can chelate to a single metal center, forming a stable five- or six-membered ring. Alternatively, the ligand can bridge two or more metal centers, with the pyridine and pyrazole moieties coordinating to different metals. The carbonyl group can also participate in coordination, particularly after deprotonation of the pyrazole N-H, which enhances the donor ability of the adjacent nitrogen. The exploration of these different coordination modes can lead to the discovery of novel structures with unique properties.

Supramolecular Assemblies: The presence of the pyrazole N-H group allows for the formation of hydrogen-bonded networks, which can play a crucial role in the self-assembly of supramolecular architectures. researchgate.netresearchgate.netconicet.gov.arconicet.gov.ar These non-covalent interactions, in conjunction with π-π stacking interactions between the aromatic rings, can lead to the formation of intricate one-, two-, and three-dimensional structures. The study of these supramolecular assemblies is important for understanding how molecular-level interactions can give rise to macroscopic properties.

In Situ Reactivity: The ketone functionality of the coordinated ligand can undergo in situ transformations, leading to new ligands and coordination complexes that may not be accessible through direct synthesis. For example, the ketone could be a target for nucleophilic attack, leading to the formation of hemiketals or gem-diols, which could then coordinate to the metal center in a different fashion. This in situ reactivity opens up new avenues for the design of complex coordination compounds with tailored properties.

The following table summarizes the potential coordination architectures and reactivities of this compound:

Coordination FeatureDescriptionPotential Outcome
Diverse Coordination ModesMonodentate, bidentate (N,N'), bridgingFormation of discrete complexes, coordination polymers, and MOFs
Supramolecular AssemblyHydrogen bonding (N-H---O, N-H---N), π-π stackingFormation of extended networks with controlled dimensionality
In Situ ReactivityNucleophilic addition to the carbonyl groupGeneration of new ligands and coordination environments
Mixed-Ligand SystemsCombination with other organic or inorganic ligandsFine-tuning of electronic and steric properties of the complex

Q & A

Q. Q1. What are the common synthetic routes for preparing (2-pyridyl)(1H-pyrazol-4-yl) ketone, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example:

  • Method 1 : Refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4 hours, ~70% yield) followed by ethanol recrystallization .
  • Method 2 : Using chloranil as an oxidizing agent in xylene under prolonged reflux (25–30 hours) to form pyrazole derivatives .

Q. Key factors affecting yield :

  • Solvent choice : Acetic acid promotes cyclization, while xylene aids in stabilizing reactive intermediates.
  • Reaction time : Extended reflux improves conversion but may lead to side products (e.g., over-oxidation).
  • Purification : Ethanol recrystallization is critical for removing unreacted hydrazine and byproducts.

Q. Q2. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, pyrazole protons at δ 6.5–7.2 ppm) and carbonyl carbon (δ ~190 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., calculated m/z 211.21 vs. observed m/z 212.0 in related pyrazolones) .
  • Melting point : Serves as a purity indicator (e.g., 204–265°C for structurally analogous compounds) .

Q. Data Interpretation Example :

Signal (ppm)Assignment
δ 8.3 (d, 1H)Pyridyl C-H
δ 7.1 (s, 1H)Pyrazole C-H
δ 190 (s)Ketone C=O

Intermediate Questions

Q. Q3. How can regioselectivity in pyrazole ring formation be controlled during synthesis?

Answer: Regioselectivity depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., pyridyl) direct hydrazine attack to the β-position of α,β-unsaturated ketones .
  • Catalytic additives : Acidic conditions (e.g., acetic acid) favor cyclization at the 4-position of pyrazole .
  • Temperature : Lower temperatures (e.g., 80°C) reduce kinetic competition, enhancing regiochemical purity .

Case Study : Substituting thiophene for pyridine alters electron density, shifting regioselectivity from 4-pyrazolyl to 5-pyrazolyl derivatives .

Q. Q4. How are contradictory spectral data resolved when characterizing structurally similar analogs?

Answer:

  • Comparative analysis : Overlay NMR spectra of analogs (e.g., 3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one vs. pyridyl derivatives) to identify shifts caused by heteroatom differences .
  • DFT calculations : Predict 13C NMR chemical shifts to validate experimental assignments .
  • X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., bond lengths confirming ketone vs. enol tautomers) .

Advanced Questions

Q. Q5. How can enantioselective synthesis of chiral pyrazole-ketone derivatives be achieved?

Answer: A four-step workflow is recommended:

Descriptor selection : Use Sterimol parameters to quantify steric/electronic effects of substituents .

Substrate scope design : Screen ketones with varying pyridyl/pyrazolyl substituents to map enantioselectivity trends.

Catalyst optimization : Chiral ligands (e.g., BINOL derivatives) paired with transition metals (e.g., Pd) enhance asymmetric induction .

Validation : Cross-validate using kinetic resolution experiments and HPLC chiral column analysis.

Example : NHK reaction conditions (Ni catalysis) yield enantiomeric excess (ee) >90% for propargylated ketones .

Q. Q6. What biological screening strategies are effective for evaluating pyrazole-ketone derivatives, and how are mechanistic insights gained?

Answer:

  • In vitro assays :
    • Cell cycle analysis : Flow cytometry to detect G1/S arrest (e.g., HeLa cells treated with 5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl phenyl ketone showed 12% arrest) .
    • Enzyme inhibition : Kinase profiling (e.g., JAK2/STAT3 pathways) using ATP-competitive assays.
  • Metabolomics : NMR-based detection of ketone bodies (e.g., isopropanol/methanol as rabies encephalitis biomarkers) to study neuroactivity .

Q. Mechanistic Workflow :

Target identification : CRISPR-Cas9 knockout of suspected targets (e.g., receptors).

Molecular docking : Simulate ketone binding to active sites (e.g., COX-2 for anti-inflammatory activity) .

Q. Q7. How are computational models used to predict the reactivity of this compound in complex reactions?

Answer:

  • QSSR models : Relate molecular descriptors (e.g., Hammett σ, LogP) to reaction outcomes (e.g., rate constants for nucleophilic attacks) .
  • MD simulations : Map solvent accessibility of the ketone group to predict hydrolysis susceptibility.
  • Machine learning : Train models on datasets of pyrazole derivatives to forecast regioselectivity in new substrates.

Validation : External test sets with RMSE <0.5 confirm model reliability .

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